Sulopenem

Antibacterial MIC Enterobacteriaceae

Sulopenem (CAS 120788-07-0) is a thiopenem β-lactam antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. It is available as both an intravenous formulation and as an oral prodrug, sulopenem etzadroxil, which is combined with probenecid to enhance bioavailability.

Molecular Formula C12H15NO5S3
Molecular Weight 349.5 g/mol
CAS No. 120788-07-0
Cat. No. B1682530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulopenem
CAS120788-07-0
SynonymsCP-70,429;  CP 70,429;  CP70,429;  CP-70429;  CP 70429;  CP70429;  Sulopenem.
Molecular FormulaC12H15NO5S3
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O
InChIInChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1
InChIKeyFLSUCZWOEMTFAQ-PRBGKLEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulopenem (CAS 120788-07-0): A Dual-Route Thiopenem Antibiotic for Multidrug-Resistant Infections


Sulopenem (CAS 120788-07-0) is a thiopenem β-lactam antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many extended-spectrum β-lactamase (ESBL)-producing Enterobacterales [1]. It is available as both an intravenous formulation and as an oral prodrug, sulopenem etzadroxil, which is combined with probenecid to enhance bioavailability [2]. Sulopenem exhibits stability against hydrolysis by a wide range of β-lactamases and is FDA-approved for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women [3].

Why Sulopenem (CAS 120788-07-0) Cannot Be Interchanged with Other Oral Penems or Carbapenems


Sulopenem is distinguished from other oral penems (e.g., faropenem) and carbapenems (e.g., tebipenem) by its unique combination of an intravenous formulation, an oral prodrug co-formulated with probenecid, and a specific spectrum of activity that is not uniform across the class. While in vitro MIC data often show comparable potency among these agents against susceptible isolates, differences in β-lactamase stability, pharmacokinetics (especially the impact of probenecid on sulopenem's AUC), and clinical evidence in specific infections mean they are not interchangeable. For example, sulopenem's activity against certain ESBL-producing E. coli and its clinically proven non-inferiority to amoxicillin/clavulanate in uUTI are specific to this compound and its prodrug formulation [1]. Substitution with faropenem or tebipenem would lack equivalent clinical validation for this indication and would not replicate the probenecid-mediated PK enhancement, potentially leading to suboptimal outcomes [2].

Quantitative Differentiation of Sulopenem (CAS 120788-07-0): Comparative MIC, PK, and Clinical Data Against Key Alternatives


Superior In Vitro Potency Against Enterobacterales vs. Amoxicillin/Clavulanate and Key β-Lactams

Sulopenem demonstrates significantly lower MIC90 values against a large contemporary collection of Enterobacterales compared to amoxicillin/clavulanate, ceftazidime, and ciprofloxacin. In a SENTRY surveillance study of 1,647 clinical isolates, the MIC90 for sulopenem was 0.25 mg/L, which was >128-fold lower than that of amoxicillin/clavulanate (>32 mg/L) and 64-fold lower than ceftazidime (16 mg/L) [1]. This potency is comparable to the intravenous carbapenems ertapenem (MIC90 0.06 mg/L) and meropenem (MIC90 0.06 mg/L), but notably, sulopenem offers an oral route of administration [1]. Against ESBL-producing E. coli specifically, sulopenem maintains an MIC90 of 0.06 mg/L, whereas amoxicillin/clavulanate's MIC90 rises to 32 mg/L [2].

Antibacterial MIC Enterobacteriaceae ESBL

Enhanced β-Lactamase Stability Compared to Cefotiam and Imipenem

Sulopenem exhibits superior stability against hydrolysis by a wide range of clinically relevant β-lactamases from Gram-negative bacteria. In direct enzymatic assays, the Vmax/Km values for sulopenem were consistently smaller than those for cefotiam across all tested β-lactamases, indicating a slower rate of hydrolysis [1]. Specifically, against cephalosporinase from C. freundii and E. cloacae, sulopenem showed high affinity and low Vmax [2]. Furthermore, sulopenem was found to be more stable than imipenem against hydrolysis by a metallo-β-lactamase from B. fragilis [3].

β-Lactamase Hydrolysis Stability Penem

Broad-Spectrum Anaerobic Activity with Advantages Over Imipenem and Other Agents

Sulopenem demonstrates broad and potent activity against anaerobic bacteria, including key pathogens of intra-abdominal infections. Against 431 clinical anaerobes, sulopenem had an MIC50/90 of 0.25/1.0 µg/mL, which was comparable to imipenem (0.06/1.0 µg/mL) and superior to amoxicillin/clavulanate (0.5/2.0 µg/mL) and metronidazole (1.0/4.0 µg/mL) [1]. Notably, sulopenem was more active than imipenem against Bacteroides fragilis isolates and had the highest activity among tested agents against Bacteroides thetaiotaomicron, a frequently resistant species [2].

Anaerobic Bacteroides fragilis MIC Intra-abdominal

Clinical Non-Inferiority and Superiority in a Phase 3 uUTI Trial vs. Amoxicillin/Clavulanate

In the pivotal Phase 3 REASSURE trial (NCT05584657), oral sulopenem etzadroxil/probenecid was compared to amoxicillin/clavulanate in adult women with uncomplicated urinary tract infections (uUTIs). The trial met its primary endpoint of non-inferiority. In the microbiological modified intent-to-treat (mMITT) population, overall success (combined clinical cure and microbiologic eradication) was achieved in 60.9% of patients receiving sulopenem versus 55.6% receiving amoxicillin/clavulanate, a difference of 5.4 percentage points (95% CI, -0.8 to 11.5) [1]. Furthermore, in a pre-specified analysis of patients with amoxicillin/clavulanate-susceptible uropathogens (mMITTS), sulopenem demonstrated statistical superiority: 61.7% success vs. 55.0% for the comparator, a difference of 6.7 percentage points (95% CI, 0.3 to 13.0) [1].

Clinical Trial Phase 3 uUTI Non-inferiority Superiority

Significant PK Enhancement by Probenecid, Extending Time Above MIC

Co-administration of probenecid with the oral prodrug sulopenem etzadroxil significantly improves the pharmacokinetic profile of the active moiety, sulopenem. In a Phase 1 study of healthy subjects under fasting conditions, adding 500 mg probenecid to a 500 mg dose of sulopenem etzadroxil increased the mean AUC0-INF by 28% (from 3,871 to 4,964 hour·ng/mL) and extended the mean time above an MIC of 0.5 µg/mL from 2.8 hours (23.3% of a 12-hour interval) to 3.6 hours (30.2%) [1]. The absolute oral bioavailability of sulopenem etzadroxil is approximately 40% when fasted, increasing to 64% when taken with food [2].

Pharmacokinetics Probenecid AUC Time above MIC Bioavailability

Efficacy in Murine Mixed-Infection Model: Lower ED50 than Imipenem

In a murine model of mixed intra-abdominal infection with E. coli and B. fragilis, sulopenem demonstrated superior therapeutic efficacy compared to imipenem/cilastatin. Sulopenem had a lower ED50 value (the dose required to protect 50% of infected animals), indicating stronger antimicrobial activity in vivo [1]. The therapeutic effect of sulopenem correlated well with its in vitro MIC values [1].

In Vivo ED50 Mixed Infection E. coli B. fragilis

Validated Application Scenarios for Sulopenem (CAS 120788-07-0) in Antimicrobial Research and Drug Development


Treatment of Uncomplicated Urinary Tract Infections (uUTIs) with Confirmed or Suspected β-Lactam Resistance

Sulopenem etzadroxil/probenecid (Orlynvah) is indicated for adult women with uUTI caused by E. coli, K. pneumoniae, or P. mirabilis, particularly when other oral options are limited or resistance is a concern. The Phase 3 REASSURE trial provides clinical validation for this use, demonstrating non-inferiority and, in patients with susceptible pathogens, superiority over amoxicillin/clavulanate [1]. In vitro surveillance data confirms potent activity against ESBL-producing E. coli (MIC90 0.06 mg/L), a common cause of uUTI treatment failure [2]. This makes sulopenem a key tool in antimicrobial stewardship for managing resistant uUTIs in the outpatient setting.

Oral Step-Down Therapy for Serious Enterobacterales Infections

The availability of an oral formulation with proven bioavailability and PK enhancement via probenecid allows for step-down therapy from intravenous carbapenems (e.g., meropenem, ertapenem) in patients with complicated UTIs, pyelonephritis, or intra-abdominal infections caused by ESBL-producing Enterobacterales. In vitro data show sulopenem has an MIC90 of 0.25 mg/L against Enterobacterales, comparable to intravenous carbapenems like ertapenem (0.06 mg/L) and meropenem (0.06 mg/L) [3]. This facilitates earlier hospital discharge and reduces the need for long-term intravenous access, as noted in recent reviews of oral penems [4].

Anaerobic Infection and Mixed Aerobic-Anaerobic Syndromes Research

Sulopenem's broad anaerobic spectrum, including high activity against B. fragilis and B. thetaiotaomicron, positions it as a valuable agent for research into mixed infections, such as intra-abdominal abscesses and diabetic foot infections. Direct comparative studies show its MIC90 of 1.0 µg/mL against a panel of 431 anaerobes is superior to metronidazole (4.0 µg/mL) and amoxicillin/clavulanate (2.0 µg/mL) [5]. Its in vivo efficacy in a murine E. coli/B. fragilis model, with an ED50 lower than imipenem, further supports its potential as a monotherapy for these complex infections [6].

Reference Standard for β-Lactamase Stability Assays

Due to its documented stability against a wide array of β-lactamases, including cephalosporinases, penicillinases, and some metallo-β-lactamases, sulopenem serves as a useful reference compound in enzymatic hydrolysis assays. Studies have consistently shown its Vmax/Km values are smaller than those for comparator drugs like cefotiam [7], and it is more stable than imipenem against certain metallo-β-lactamases from B. fragilis [8]. This makes it a relevant positive control or benchmark for evaluating novel β-lactamase inhibitors or new penem analogs in research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulopenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.